![molecular formula C38H65NO31 B3028609 Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc CAS No. 2414396-62-4](/img/structure/B3028609.png)
Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc, commonly referred to as M3G, is a glycosylated peptide with a complex structure. It is composed of a mannose core with two branches of mannose and one branch of N-acetylglucosamine (GlcNAc). M3G is a type of glycopeptide that has been extensively studied for its potential application in various scientific fields.
作用機序
M3G has been shown to interact with various cell surface receptors, including toll-like receptors (TLRs), C-type lectin receptors (CLRs), and N-glycan receptors (NGRs). TLRs are receptors that recognize pathogen-associated molecular patterns (PAMPs) and are involved in the innate immune response. CLRs are receptors that recognize carbohydrates and are involved in the recognition of pathogens. NGRs are receptors that recognize N-glycans and are involved in the recognition of pathogens. M3G has been shown to interact with these receptors, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
M3G has been shown to have various biochemical and physiological effects. In vitro studies have shown that M3G is capable of inducing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, M3G has been shown to induce the production of anti-inflammatory cytokines, such as IL-10. In vivo studies have shown that M3G is capable of modulating the immune response and promoting wound healing.
実験室実験の利点と制限
M3G has several advantages and limitations for laboratory experiments. One advantage of M3G is that it is easy to synthesize and can be produced in large quantities. In addition, M3G is stable and can be stored for long periods of time. However, one limitation of M3G is that it is not water-soluble, which can make it difficult to work with in some experiments.
将来の方向性
M3G has potential applications in a variety of scientific fields, including biotechnology, nanotechnology, and drug delivery. In the future, M3G could be used to develop targeted drug delivery systems and therapeutic agents. In addition, M3G could be used to develop nanomaterials and scaffolds for tissue engineering. Finally, M3G could be used to develop diagnostic tools and biomarkers for the early detection of diseases.
合成法
M3G can be synthesized using a variety of different methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and enzymatic synthesis. SPPS is a method of peptide synthesis that involves the stepwise coupling of amino acids onto a solid support. This method is advantageous as it allows for the synthesis of longer peptides with high yields and purity. Solution-phase peptide synthesis is a method of peptide synthesis that involves the stepwise coupling of amino acids in a solution. This method is advantageous as it is faster and more cost-effective than SPPS. Enzymatic synthesis is a method of peptide synthesis that involves the use of enzymes to catalyze the formation of peptide bonds. This method is advantageous as it allows for the synthesis of peptides with high yields and purity.
科学的研究の応用
M3G has been studied for its potential application in a variety of scientific fields, including biotechnology, nanotechnology, and drug delivery. Due to its complex structure, M3G has been studied for its potential use as a scaffold for the construction of nanomaterials. In addition, M3G has been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues. Finally, M3G has been studied for its potential use as a therapeutic agent due to its ability to modulate the immune system.
特性
IUPAC Name |
N-[(2R,3R,4S,5R)-4-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5,6-trihydroxy-1-oxohexan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO31/c1-9(45)39-10(2-40)17(47)31(11(46)3-41)68-37-30(60)32(69-38-33(26(56)20(50)14(6-44)65-38)70-36-29(59)24(54)19(49)13(5-43)64-36)22(52)16(67-37)8-62-35-28(58)25(55)21(51)15(66-35)7-61-34-27(57)23(53)18(48)12(4-42)63-34/h2,10-38,41-44,46-60H,3-8H2,1H3,(H,39,45)/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,32-,33-,34-,35-,36+,37-,38+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCOBOGNJMAYNP-SIKYCVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)

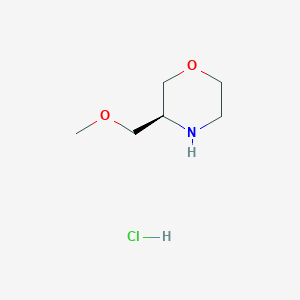
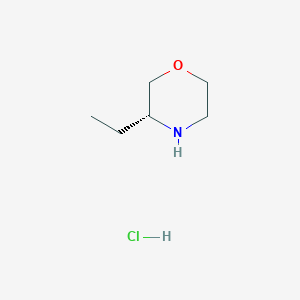
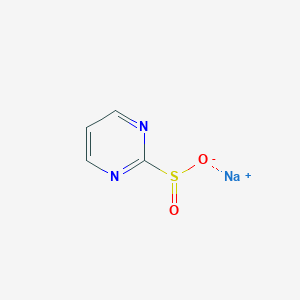


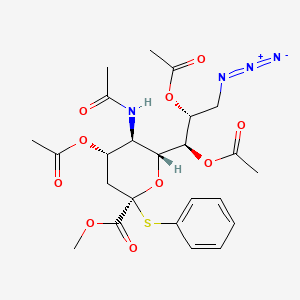

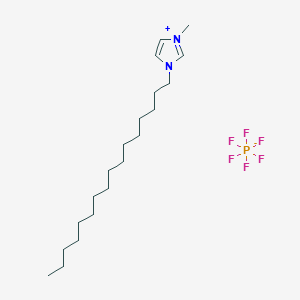
![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)
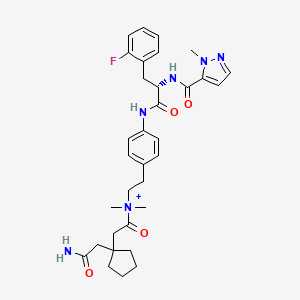
![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)
